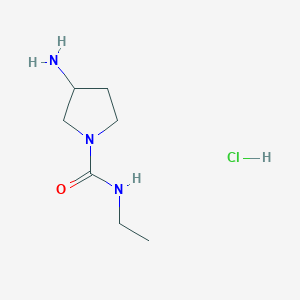

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Descripción

Historical context and discovery

The development of this compound represents a culmination of decades of research into pyrrolidine chemistry and carboxamide synthesis methodologies. The compound was first catalogued in chemical databases in 2013, marking its formal recognition within the scientific community. This timeline coincides with significant advances in pyrrolidine derivative synthesis, particularly the development of more efficient synthetic routes for 3-amino-pyrrolidine derivatives that emerged in the early 2000s. The historical development of pyrrolidine chemistry traces back to industrial production methods established for the parent pyrrolidine compound, which is synthesized through the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions.

The evolution of carboxamide chemistry has been instrumental in the compound's development, with carboxamides being recognized as versatile building blocks in organic synthesis since the mid-20th century. The specific combination of the pyrrolidine ring system with the ethyl carboxamide functionality represents a targeted approach to molecular design, aimed at optimizing both chemical stability and biological activity. Research into 3-amino-pyrrolidine derivatives gained momentum particularly in the context of pharmaceutical applications, where these compounds serve as important intermediates in the production of cephalosporin derivatives and other therapeutic agents.

The compound's discovery and subsequent characterization reflect broader trends in medicinal chemistry toward exploring heterocyclic compounds with enhanced biological properties. The systematic study of pyrrolidine derivatives has revealed their potential as therapeutic agents across multiple disease areas, driving continued interest in novel synthetic approaches and structural modifications. This historical progression demonstrates the compound's position within a larger framework of chemical innovation directed toward addressing unmet medical needs.

Nomenclature and classification within organic chemistry

This compound follows established nomenclature conventions for heterocyclic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is 3-amino-N-ethylpyrrolidine-1-carboxamide;hydrochloride, reflecting the systematic approach to naming complex organic molecules. The nomenclature systematically describes each component of the molecular structure, beginning with the pyrrolidine ring system as the base structure, followed by the amino substituent at the 3-position, the ethyl group attached to the carboxamide nitrogen, and finally the hydrochloride salt designation.

Within organic chemistry classification systems, this compound falls under multiple categories reflecting its diverse structural features. Primarily, it is classified as a pyrrolidine derivative, placing it within the broader category of five-membered nitrogen-containing heterocycles. The presence of the amino group classifies it additionally as an amino acid derivative, while the carboxamide functionality places it within the amide family of compounds. This multi-faceted classification reflects the compound's structural complexity and its potential for diverse chemical reactivity patterns.

The compound's Chemical Abstracts Service registry number is 1384429-89-3, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems may refer to the compound using slightly different conventions, such as 3-amino-N-ethyl-pyrrolidine-1-carboxamide;hydrochloride, demonstrating the flexibility inherent in chemical naming while maintaining structural clarity. The systematic approach to nomenclature enables precise communication within the scientific community and facilitates accurate identification across various research contexts.

Classification within broader chemical families reveals the compound's relationship to both saturated heterocycles and secondary amines, categories that encompass thousands of biologically active compounds. This classification framework provides important insights into the compound's expected chemical behavior and potential synthetic applications, guiding researchers in designing experiments and predicting reaction outcomes.

Significance in chemical research

The significance of this compound in chemical research stems from its unique structural features that enable diverse applications across multiple research domains. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals where its structural components can be further modified to enhance biological activity. Research has demonstrated that pyrrolidine carboxamides represent a novel class of inhibitors for various enzymes, including enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, highlighting the therapeutic potential of such structural frameworks.

The compound's research significance extends to its role in structure-activity relationship studies, where modifications to the pyrrolidine ring or carboxamide functionality can provide insights into molecular recognition and binding interactions. Recent investigations have focused on the stereochemical properties of pyrrolidine derivatives, revealing that enantiomeric forms often exhibit significantly different biological activities, emphasizing the importance of chirality in drug design. This aspect makes the compound valuable for studying the relationship between molecular structure and biological function.

In synthetic chemistry research, the compound represents an important building block for constructing more complex molecular architectures. The presence of multiple reactive sites, including the amino group and carboxamide functionality, enables diverse chemical transformations that can lead to novel molecular scaffolds. Research groups have utilized similar pyrrolidine derivatives in the development of hybrid molecules incorporating various pharmacophore moieties, demonstrating the versatility of the pyrrolidine framework in medicinal chemistry applications.

The compound's significance is further enhanced by its potential applications in materials science and catalysis research. Carboxamide groups are known to participate in supramolecular interactions through hydrogen bonding, making the compound relevant for the design of self-assembled materials and molecular recognition systems. This multidisciplinary relevance underscores the compound's importance beyond traditional pharmaceutical applications.

General overview of pyrrolidine derivatives in scientific literature

Pyrrolidine derivatives have garnered substantial attention in scientific literature due to their diverse biological activities and structural versatility. Recent comprehensive reviews covering the period from 2015 to 2023 highlight the emergence of pyrrolidine derivatives as privileged scaffolds in drug discovery, with applications spanning antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition activities. The pyrrolidine ring system's five-membered saturated heterocyclic structure provides a rigid framework that constrains molecular conformations, often leading to enhanced selectivity and potency in biological systems.

Scientific literature reveals that pyrrolidine derivatives can be broadly categorized into several structural classes, including polysubstituted pyrrolidines, spiropyrrolidine-based hybrids, and pyrrolidinedione derivatives. Each category exhibits distinct biological properties and synthetic accessibility, contributing to the overall diversity of the pyrrolidine chemical space. Research has shown that polysubstituted pyrrolidines, such as those incorporating N-benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole moieties, demonstrate significant cholinesterase inhibition properties with nanomolar potency ranges.

The literature emphasizes the importance of stereochemistry in pyrrolidine derivative activity, with studies consistently demonstrating that individual enantiomers often exhibit markedly different biological profiles. This stereochemical sensitivity has driven research toward developing asymmetric synthetic methods for accessing enantiopure pyrrolidine derivatives. High-throughput screening approaches have proven particularly valuable for identifying active pyrrolidine-based compounds, followed by structure-based optimization to enhance potency and selectivity.

Contemporary research trends in pyrrolidine chemistry focus on developing novel synthetic methodologies for accessing diverse substitution patterns around the pyrrolidine ring. These synthetic advances have enabled the exploration of previously inaccessible chemical space, leading to the discovery of pyrrolidine derivatives with improved pharmacological properties. The literature also highlights the successful application of pyrrolidine derivatives in treating various disease conditions, including tuberculosis, diabetes, cancer, and neurological disorders.

Relationship to the broader carboxamide compound family

This compound belongs to the extensive carboxamide family, which encompasses organic compounds characterized by the presence of a carbonyl group bonded to a nitrogen atom. Carboxamides represent one of the most important functional groups in organic chemistry, exhibiting remarkable stability due to resonance between the carbonyl carbon and the nitrogen atom. This structural feature contributes to the compound's chemical stability and influences its reactivity patterns in synthetic transformations.

The carboxamide functional group imparts several key properties that distinguish this compound family from other nitrogen-containing compounds. The amide bond exhibits significant stability toward hydrolysis under neutral conditions, making carboxamides suitable for biological applications where chemical stability is paramount. Additionally, carboxamides can participate in hydrogen bonding interactions through both the carbonyl oxygen and the nitrogen atom, depending on substitution patterns, enabling their use in supramolecular chemistry and molecular recognition applications.

Within the carboxamide family, pyrrolidine carboxamides represent a specialized subclass that combines the conformational rigidity of the pyrrolidine ring with the versatile reactivity of the amide functionality. This combination provides unique advantages in medicinal chemistry, where the pyrrolidine ring can constrain molecular conformations to enhance binding selectivity, while the carboxamide group provides opportunities for hydrogen bonding interactions with biological targets. Research has demonstrated that pyrrolidine carboxamides can serve as effective enzyme inhibitors, with the pyrrolidine ring providing the primary binding interactions and the carboxamide group contributing to binding affinity and selectivity.

The relationship between this compound and other carboxamide derivatives is further defined by shared synthetic methodologies and reaction patterns. Carboxamide synthesis typically involves coupling reactions between carboxylic acids and amines, often utilizing coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to facilitate amide bond formation. These synthetic approaches enable the systematic exploration of structure-activity relationships within the carboxamide family, contributing to the rational design of bioactive compounds.

| Property | This compound | General Carboxamide Family |

|---|---|---|

| Molecular Formula | C7H16ClN3O | R-CO-NR'R'' (general) |

| Molecular Weight | 193.67 g/mol | Variable |

| Functional Groups | Amino, carboxamide, pyrrolidine | Carboxamide (primary) |

| Hydrogen Bonding | Multiple donor/acceptor sites | Typically donor/acceptor |

| Stability | Enhanced by ring constraint | Generally high |

| Biological Activity | Enzyme inhibition potential | Diverse activities |

Propiedades

IUPAC Name |

3-amino-N-ethylpyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-4-3-6(8)5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEJDUONMUMJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection and Activation of Pyrrolidine Derivatives

A common approach involves starting from (S)- or (R)-3-hydroxy-pyrrolidine derivatives, which are protected at the nitrogen with groups such as benzyl or tert-butyl carbamates to prevent side reactions during functionalization.

- For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is prepared by reacting (S)-3-hydroxy-pyrrolidinol hydrochloride with di-tert-butyl dicarbonate in methanol under argon atmosphere at 0-5°C, followed by stirring at room temperature for several hours. The product is isolated by extraction and drying steps.

Conversion of Hydroxyl to Leaving Groups

The hydroxyl group at the 3-position is converted to a good leaving group such as a mesylate (methanesulfonate) by reaction with mesyl chloride in the presence of triethylamine at low temperature (0-5°C). This step typically involves stirring at room temperature for extended periods to ensure complete conversion.

- For instance, benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate is treated with mesyl chloride and triethylamine in ethyl acetate to yield benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate.

Nucleophilic Substitution to Introduce the Amino Group

The mesylate intermediate is then subjected to nucleophilic substitution with ammonia or primary amines to replace the mesylate group with an amino group at the 3-position.

- This step is performed under mild conditions to avoid racemization or ring opening, often in polar solvents such as methanol or ethanol, sometimes under inert atmosphere.

Formation of N-ethyl Carboxamide Moiety

The nitrogen atom of the pyrrolidine ring is functionalized with an ethyl carboxamide group. This can be achieved by acylation reactions using ethyl carboxylic acid derivatives or via carbamoylation.

- For example, reaction with ethyl chloroformate or ethyl isocyanate derivatives under basic conditions can introduce the N-ethyl carboxamide functionality.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent at low temperature (0-25°C) to ensure good crystallinity and stability.

- The use of protecting groups such as tert-butyl carbamate ensures selective reaction at the 3-position without affecting the pyrrolidine nitrogen.

- Mesylation is a reliable method to activate the hydroxyl group for nucleophilic substitution.

- Reaction temperatures are critical; low temperatures (0-5°C) minimize side reactions and racemization.

- The nucleophilic substitution step requires careful control of reaction time and solvent to maximize yield and stereochemical purity.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification.

The preparation of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride involves a multi-step synthetic route that includes protection of the pyrrolidine nitrogen, activation of the 3-hydroxyl group to a leaving group, nucleophilic substitution to introduce the amino group, acylation to form the N-ethyl carboxamide, and final salt formation. Each step requires careful control of reaction conditions to optimize yield and maintain stereochemical integrity. The described methods are supported by detailed experimental procedures and yield data from patent literature and peer-reviewed processes.

Análisis De Reacciones Químicas

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride has been explored for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for drug development.

Potential Therapeutic Areas :

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Organic Synthesis

The compound can function as a versatile building block in organic synthesis, particularly in the synthesis of chiral ligands and pharmaceuticals.

Applications in Synthesis :

- Chiral Ligands : Its derivatives have shown effectiveness as chiral ligands in asymmetric catalysis, influencing stereochemistry in reactions such as copper(II)-catalyzed Henry reactions.

- Peptide Synthesis : It can be utilized for the coupling of amino acids and peptides, facilitating the formation of amide bonds under mild conditions .

Data Table: Comparative Analysis of Applications

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of synthesized pyrazoline derivatives derived from this compound. The derivatives showed significant inhibition against human lung cancer cells (A549) and cervical cancer cells (HeLa) when evaluated using the MTT assay. The results indicated that modifications to the pyrrolidine structure could enhance therapeutic efficacy .

Case Study 2: Peptide Coupling

In a recent experiment, researchers utilized this compound for the synthesis of a peptide conjugate. The reaction conditions were optimized to achieve high yields of the desired product, demonstrating its effectiveness as a coupling agent in peptide synthesis .

Mecanismo De Acción

The mechanism of action of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Differences and Implications

In contrast, Cbz-protected analogs (e.g., 122536-75-8) are bulkier, limiting passive diffusion but offering stability during synthetic steps . Hydrochloride salts (common across all listed compounds) enhance aqueous solubility, critical for in-vivo studies or formulation development.

Stereochemical Considerations (S)-1-Cbz-3-Aminopyrrolidine HCl (122536-75-8) highlights the role of chirality in biological activity.

Synthetic Utility

- Cbz-protected derivatives (e.g., 122536-75-8) are frequently used in peptide synthesis due to orthogonal protection strategies. The target compound’s ethyl carboxamide may instead serve as a terminal functional group in small-molecule drugs.

Research Findings and Gaps

- Pharmacokinetic Data : references dissolution kinetics for famotidine HCl, a structurally unrelated compound. This underscores the need for targeted dissolution or permeability studies for pyrrolidine carboxamides.

- Biological Activity: No direct data on the target compound’s efficacy exists in the provided evidence. However, pyrrolidine analogs are frequently explored as kinase inhibitors (e.g., JNK or MAPK pathways) or serotonin receptor modulators, suggesting plausible mechanisms .

Actividad Biológica

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a pyrrolidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its amino and carboxamide functional groups, has been the subject of various studies aimed at understanding its pharmacological effects and mechanisms of action.

- Molecular Formula : C₇H₁₆ClN₃O

- Molecular Weight : Approximately 193.68 g/mol

- IUPAC Name : this compound

The structure of this compound allows for various interactions within biological systems, making it a valuable building block in organic synthesis and pharmaceutical research.

Biological Activities

Research has shown that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

- Antioxidant Properties : The compound has been shown to reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially useful in treating inflammatory diseases.

- Antibacterial and Antifungal Activities : Studies indicate effectiveness against various bacterial and fungal strains.

- Neuropharmacological Effects : It may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve enzyme inhibition or modulation of receptor activity, which can lead to downstream effects on cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and plasticity.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Cell Culture Studies : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential for treating inflammatory conditions.

- Animal Models : In vivo experiments indicated that administration of the compound resulted in improved outcomes in models of oxidative stress-related disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related pyrrolidine derivatives:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride | Moderate | High | Moderate |

| N-Methylpyrrolidine | Low | Low | High |

This table highlights how structural variations influence the biological activity of pyrrolidine compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Amination : Reacting ethyl pyrrolidine with appropriate amine sources.

- Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxamide group.

These methods are crucial for producing the compound in sufficient quantities for biological testing and application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, and how can purity be ensured?

- Methodology : The synthesis typically involves multi-step organic reactions, including amine functionalization, carboxamide formation, and final hydrochloride salt preparation. For example, cyclopropane ring formation (if applicable) may use cyclopropanation reagents like diethylzinc, while amine intermediates are generated via reductive amination or nucleophilic substitution . Purity is validated using HPLC (≥98% purity thresholds) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Solid-phase extraction or recrystallization in ethanol/water mixtures can isolate high-purity fractions .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm proton environments; ¹³C NMR for carbon skeleton validation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity.

- Mass Spectrometry (MS) : ESI-MS or TOF-MS for molecular ion ([M+H]⁺) verification.

- Elemental Analysis : Combustion analysis to validate C, H, N, and Cl content .

Q. How should researchers handle stability challenges during storage?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor via periodic HPLC to detect hydrolytic or oxidative byproducts (e.g., free amine or carboxamide breakdown) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states (e.g., Gaussian or ORCA software).

- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation.

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?

- Methodology :

- Mechanistic Studies : Isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways.

- In Situ Monitoring : ReactIR or NMR spectroscopy to detect transient intermediates.

- Data Feedback Loops : Integrate experimental results with computational models to refine reaction parameters iteratively .

Q. How can advanced spectroscopic techniques elucidate structural ambiguities?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- 2D NMR (COSY, HSQC, HMBC) : Assign complex proton-carbon correlations in crowded spectra.

- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.